molecular formula C10H14O4 B14526399 Bicyclo[3.2.1]octane-8,8-dicarboxylic acid CAS No. 62821-17-4

Bicyclo[3.2.1]octane-8,8-dicarboxylic acid

Cat. No.: B14526399
CAS No.: 62821-17-4
M. Wt: 198.22 g/mol
InChI Key: WLYHBXXHTQLIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.2.1]octane-8,8-dicarboxylic acid is a polycyclic organic compound with a unique bicyclic structure. This compound is characterized by its rigid framework, which makes it an interesting subject for various chemical studies and applications. The bicyclo[3.2.1]octane core is a common motif in many natural products and synthetic compounds, contributing to its significance in organic chemistry.

Properties

CAS No.

62821-17-4

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

bicyclo[3.2.1]octane-8,8-dicarboxylic acid

InChI

InChI=1S/C10H14O4/c11-8(12)10(9(13)14)6-2-1-3-7(10)5-4-6/h6-7H,1-5H2,(H,11,12)(H,13,14)

InChI Key

WLYHBXXHTQLIBT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)C2(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.1]octane-8,8-dicarboxylic acid typically involves the use of intramolecular Diels-Alder reactions. One common method starts with the commercially available monoterpene carvone, which undergoes an intramolecular Diels-Alder reaction followed by cyclopropane ring opening to form the bicyclic structure . Another approach involves the selective fragmentation of functionalized tricyclo[3.2.1.02,7]octane derivatives .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic processes and the development of more efficient synthetic routes could potentially make large-scale production feasible in the future.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]octane-8,8-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups, such as ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The rigid bicyclic structure allows for selective substitution reactions, often using halogens or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents such as bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Bicyclo[3.2.1]octane-8,8-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[3.2.1]octane-8,8-dicarboxylic acid exerts its effects is largely dependent on its derivatives and the specific context of its use. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its rigid bicyclic structure. This interaction can influence biochemical pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane:

    Bicyclo[3.3.1]nonane: This compound has a larger bicyclic framework and different chemical properties.

  • **2-Azabicyclo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.